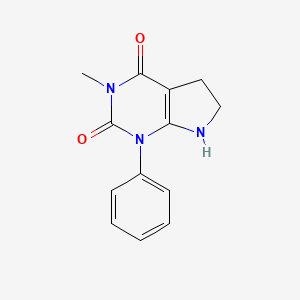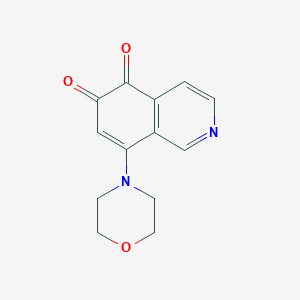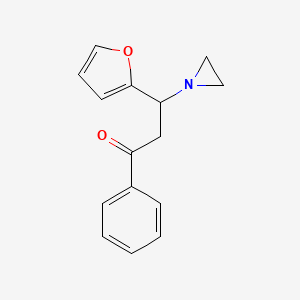
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-3-methyl-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-3-methyl-1-phenyl- is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-3-methyl-1-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrrole and a suitable nitrile, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-3-methyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the ring system.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-3-methyl-1-phenyl- depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
Similar compounds include other fused heterocyclic systems like:
- 1H-Pyrrolo(2,3-d)pyrimidine
- 1H-Pyrrolo(3,2-d)pyrimidine
- 1H-Pyrrolo(2,3-d)pyridazine
Uniqueness
What sets 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-3-methyl-1-phenyl- apart is its specific substitution pattern and the resulting electronic and steric properties. These unique features can influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
特性
CAS番号 |
39929-87-8 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC名 |
3-methyl-1-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13N3O2/c1-15-12(17)10-7-8-14-11(10)16(13(15)18)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3 |
InChIキー |
FTCNLEZDRBLWTG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(NCC2)N(C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate](/img/structure/B11869606.png)


![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)



![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11869655.png)

![Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11869670.png)

